molecular formula C19H24N8O4 B11680592 (1E)-1-(3-nitrophenyl)ethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

(1E)-1-(3-nitrophenyl)ethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11680592
M. Wt: 428.4 g/mol
InChI Key: KNPKRMUOWKRSIW-OEAKJJBVSA-N
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Description

“2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Morpholine Groups: The morpholine groups can be introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine core.

    Attachment of the Nitrophenyl Hydrazine Moiety: The final step involves the condensation of the triazine derivative with 1-(3-nitrophenyl)ethylidene hydrazine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.

    Substitution: The morpholine groups can participate in substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with different substituents replacing the morpholine groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with desired properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and morpholine groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Similar triazine core with morpholine groups but lacking the nitrophenyl hydrazine moiety.

    2,4-Bis(4-morpholinyl)-6-(phenylamino)-1,3,5-triazine: Contains morpholine and phenylamino groups, offering different chemical properties.

Uniqueness

The unique combination of morpholine groups and the nitrophenyl hydrazine moiety in “2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE” distinguishes it from other triazine derivatives

Properties

Molecular Formula

C19H24N8O4

Molecular Weight

428.4 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H24N8O4/c1-14(15-3-2-4-16(13-15)27(28)29)23-24-17-20-18(25-5-9-30-10-6-25)22-19(21-17)26-7-11-31-12-8-26/h2-4,13H,5-12H2,1H3,(H,20,21,22,24)/b23-14+

InChI Key

KNPKRMUOWKRSIW-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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